molecular formula C6H2Cl2N2O B585727 2,4-Dichlorofuro[2,3-D]pyrimidine CAS No. 1000577-84-3

2,4-Dichlorofuro[2,3-D]pyrimidine

Cat. No.: B585727
CAS No.: 1000577-84-3
M. Wt: 188.995
InChI Key: RJHMENBSHWUDOO-UHFFFAOYSA-N
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Description

2,4-Dichlorofuro[2,3-D]pyrimidine is a furopyrimidine derivative . It has a molecular weight of 148.978 . It is used in the preparation of phosphoinositide 3-kinase inhibitor .


Synthesis Analysis

The synthesis of this compound involves the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . An intermediate (thiofuran siamese) 2,4-dichloro-thieno[3,2-d]pyrimidine was synthesized . The first step yield was 84% (190 °C) and the second step yield was 81.4% (105 °C, m(intermediate):m(phosphorus oxychloride) = 1:6.4) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H2Cl2N2O . The InChI code is 1S/C6H2Cl2N2O/c7-5-4-3 (1-2-11-4)9-6 (8)10-5/h1-2H .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

Versatile Scaffold for Pyrimidine Derivatives

2,4-Dichlorofuro[2,3-d]pyrimidine has been identified as a versatile and underexploited scaffold for generating substituted or fused pyrimidine derivatives. Research indicates that highly functionalized pyrimidines can be obtained by reacting this compound with different amine nucleophiles under controlled conditions. This process allows for a divergent approach to rapidly generate tetrasubstituted or fused pyrimidines, showcasing the chemical reactivity and versatility of this scaffold (Vincetti et al., 2019).

Tuning of Optical Properties

This compound derivatives have been explored for their ability to tune optical properties. The incorporation of small polar or bulky steric substituents has been shown to adjust the energy of frontier orbitals significantly. These modifications can influence the energy gap, intramolecular charge transfer character, and fluorescence quantum yield, indicating the potential of these compounds in optoelectronic applications (Bucevičius et al., 2015).

Antitumor Activity

Research into this compound analogues has revealed their significant inhibitory activity against tumor cells in culture. The study of bridge homologation of antifolates based on this scaffold suggests that the lengthening of certain molecular bridges can enhance antitumor activity in vitro without increasing inhibitory activity against target enzymes. This supports the hypothesis that modifying the ring system structure can be conducive to antitumor activity (Gangjee et al., 2004).

Synthesis of Bi-functionalized Pyrimidines

The scaffold has facilitated the synthesis of dissymmetric bi-functionalized pyrimidines through regioselective cross-coupling reactions. This innovative approach has opened new avenues for synthesizing various bis-functionalized pyrimidine series, demonstrating the compound's utility in complex organic synthesis (Tikad et al., 2007).

Environmentally Benign Synthesis

An environmentally benign procedure has been developed for synthesizing 2,4-dichloro-substituted pyrano[2,3-d]pyrimidines and furo[2,3-d]pyrimidines. This process involves a one-pot heterocyclization and four-component condensation, highlighting a green chemistry approach to synthesizing pyrimidine derivatives with potential applications in pharmaceuticals and materials science (Bahrami et al., 2022).

Safety and Hazards

2,4-Dichlorofuro[2,3-D]pyrimidine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Future Directions

Research on pyrimidines, including 2,4-Dichlorofuro[2,3-D]pyrimidine, is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . There is also interest in the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

The primary target of 2,4-Dichlorofuro[2,3-D]pyrimidine is phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in the development of therapeutic strategies.

Mode of Action

This compound acts as an inhibitor of the PI3K enzyme . By binding to the active site of the enzyme, it prevents the enzyme from performing its function, thereby disrupting the signaling pathways that rely on PI3K. This disruption can lead to various changes in cellular functions, depending on the specific pathway affected.

Biochemical Pathways

The inhibition of PI3K by this compound affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival.

Result of Action

The inhibition of PI3K by this compound can lead to a decrease in cell proliferation and survival, particularly in cancer cells that rely on the PI3K/AKT/mTOR pathway for growth and survival . This makes the compound a potential candidate for the development of anticancer therapies.

Properties

IUPAC Name

2,4-dichlorofuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHMENBSHWUDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659987
Record name 2,4-Dichlorofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-84-3
Record name 2,4-Dichlorofuro[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000577-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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